molecular formula C20H20N2O3 B2929587 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 1706224-30-7

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2929587
CAS No.: 1706224-30-7
M. Wt: 336.391
InChI Key: IZGBUQGNPXUMDF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2-dihydropyridin-2-one core fused with an 8-azabicyclo[3.2.1]oct-2-ene moiety via a carbonyl bridge. The 1,2-dihydropyridine scaffold is widely studied for its utility in synthesizing bioactive heterocycles, including enzyme inhibitors and receptor modulators . The 8-azabicyclo[3.2.1]octene component introduces rigidity and stereochemical complexity, which may enhance binding specificity in pharmacological contexts.

Properties

IUPAC Name

5-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18-12-19(23)21(14-6-3-2-4-7-14)13-17(18)20(24)22-15-8-5-9-16(22)11-10-15/h2-8,12-13,15-16H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBUQGNPXUMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2C3CCC2C=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carbonyl group: This step often involves the use of reagents such as acyl chlorides or anhydrides under conditions that promote acylation.

    Methoxylation and phenylation: These steps can be carried out using standard organic synthesis techniques such as nucleophilic substitution and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media, depending on the oxidizing agent used.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications/Synthesis
5-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one + 8-azabicyclo[3.2.1]octene 4-Methoxy, 1-phenyl, bicyclic carbonyl bridge ~326 (estimated)* Likely intermediate for bioactive molecules; synthesis via dihydropyridine acylation routes
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 7-(4-nitrophenyl), 3-phenethyl, diethyl ester 555.53 (calculated) Synthetic intermediate; characterized via NMR and MS
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin-like bicyclic system Acetoxymethyl, pyridinylthioacetamido, carboxylic acid 423.46 Antibiotic research; safety data emphasize lab handling precautions
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Spiro-azabicyclo-octane + oxirane 3-Chloro-5-fluorophenylmethyl, spiro-oxirane Not reported Potential intermediate for spirocyclic drug candidates
4-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one Pyrrolidin-2-one + azabicyclo[3.2.1]octene 4-Methoxyphenyl, bicyclic carbonyl 326.4 Structural analog; synthesized for stereochemical studies

*Estimated based on analog 4-((1R,5S)-8-azabicyclo[...]-2-one (MW 326.4) .

Pharmacological Potential

  • Target Compound: The 1,2-dihydropyridin-2-one moiety is associated with calcium channel modulation and kinase inhibition .
  • Comparison :
    • Tetrahydroimidazo[1,2-a]pyridines () are less explored pharmacologically but serve as rigid scaffolds for receptor binding.
    • Cephalosporin analogs () are explicitly linked to antibacterial activity.

Biological Activity

The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule that belongs to the class of bicyclic compounds. Its unique structural characteristics suggest potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3
PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₃
Molecular Weight312.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways. The bicyclic structure allows it to fit into receptor sites, potentially modulating their activity.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for opioid receptors, particularly the delta and kappa subtypes, which are implicated in pain modulation and other central nervous system functions .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Biological Activity

Research indicates that the compound possesses several biological activities:

1. Analgesic Effects

Studies have shown that derivatives of bicyclic compounds similar to this one exhibit significant analgesic properties through their action on opioid receptors. For instance, modifications to the azabicyclo structure have resulted in compounds with high selectivity for delta opioid receptors, demonstrating potential for pain management applications .

2. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The presence of methoxy groups is often associated with enhanced radical scavenging abilities.

3. Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, there is interest in exploring its neuroprotective effects against neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by various stressors .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Opioid Receptor Interaction

A study evaluated a series of compounds based on the azabicyclo framework, revealing that certain analogs exhibited potent agonistic activity at delta opioid receptors while being selective against mu receptors. This selectivity is crucial for developing pain medications with reduced side effects .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds structurally related to this compound demonstrated significant protective effects against neuronal loss due to excitotoxicity and oxidative stress.

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